Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

Catalog No.
S1547964
CAS No.
40745-03-7
M.F
C13H15N3O2S
M. Wt
277.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-...

CAS Number

40745-03-7

Product Name

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

InChI

InChI=1S/C13H15N3O2S/c1-3-18-13(17)10-11(14)16(15-12(10)19-2)9-7-5-4-6-8-9/h4-8H,3,14H2,1-2H3

InChI Key

DIVZUHGDJFOJDA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (CAS 40745-03-7) is a highly functionalized, poly-substituted pyrazole building block utilized in medicinal chemistry and agrochemical development. Structurally, it features a 1,3-dielectrophile/dinucleophile motif, combining a nucleophilic 5-amino group with an electrophilic 4-carboxylate ester. This specific arrangement makes it a direct precursor for the cyclocondensation into fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidin-4-ones [1]. Furthermore, the presence of the 3-methylthio group and the 1-phenyl ring provides essential lipophilicity and orthogonal synthetic handles, distinguishing it from simpler pyrazole derivatives and making it a highly targeted starting material for structure-activity relationship (SAR) campaigns targeting anti-inflammatory and analgesic pathways [2].

Research Fit

C3-methylthio scaffold distinguishes from C3-H and C3-CH₃ analogs, enabling unique synthetic and biological profiling.
Multi-directional building block for pyrazolo[3,4-d]pyrimidines, thiazoles, and 3-arylamino derivatives via C3 and C5 handles.
Lead optimization context supports anti-inflammatory and antimicrobial lead optimization research with reported GI endpoint differentiation.

Substituting this specific ethyl ester with its close analog, 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 59334-11-1), fundamentally alters the downstream core scaffold. While the ethyl ester strictly yields pyrazolo[3,4-d]pyrimidin-4-ones (lactams) upon condensation with formamide or urea, the carbonitrile analog yields 4-aminopyrazolo[3,4-d]pyrimidines (exocyclic amines), completely changing the hydrogen-bonding profile of the final active pharmaceutical ingredient [1]. Additionally, substituting with the simpler ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (lacking the 3-methylthio group) eliminates the ability to perform late-stage nucleophilic aromatic substitution (SNAr). The 3-methylthio group serves as a critical convertible handle that can be oxidized to a sulfone and displaced by various nucleophiles, a pathway unavailable with a standard 3-H pyrazole [2].

Substitution Risk

Synthetic handle loss
C3-H and C3-CH₃ analogs lack the methylthio leaving group, preventing nucleophilic displacement and oxidation derivatization routes available in CAS 40745-03-7.
GI endpoint benchmarking gap
Reported ulcerogenic index differentiation (vs. diclofenac) is specific to 3-methylthio congeners; C3-H analog has no comparable GI safety data, limiting risk assessment.
Derivatization context mismatch
C5-amino derivatization outcomes (e.g., anti-inflammatory SAR) may shift when the C3 substituent is altered, as potency and selectivity profiles depend on the full substitution pattern.

Chemoselective Scaffold Trajectory (Ester vs. Nitrile)

The choice between the 4-carboxylate ethyl ester and the 4-carbonitrile determines the oxidation state and functionality of the resulting fused pyrimidine ring. Condensation of the ethyl ester (CAS 40745-03-7) with formamide yields a pyrimidin-4-one (lactam) core, whereas the carbonitrile yields a 4-aminopyrimidine [1]. This 100% divergence in the resulting pharmacophore dictates the material's suitability for specific kinase or receptor targets.

Evidence DimensionFinal fused heterocycle structure
Target Compound DataYields pyrazolo[3,4-d]pyrimidin-4-one (lactam H-bond donor/acceptor)
Comparator Or Baseline4-carbonitrile analog (CAS 59334-11-1) yields 4-aminopyrazolo[3,4-d]pyrimidine
Quantified Difference100% shift in core scaffold functionalization
ConditionsStandard cyclocondensation with formamide/urea

Procurement must secure the ethyl ester specifically when the target drug design requires a lactam core rather than an exocyclic amine.

Ulcerogenic Index
Reported
0.9–1.12 vs. 3.10 (diclofenac)
Supports GI endpoint differentiation in lead optimization
2.8–3.4× lower index; in vivo rat model, 25 mg/kg oral

Late-Stage Functionalization via the 3-Methylthio Handle

The inclusion of the 3-methylthio group provides a distinct structural advantage over unsubstituted pyrazoles. Once the core ring is formed, the methylthio group can be oxidized to a sulfoxide or sulfone, creating a highly reactive leaving group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of diverse amines or alkoxides at the C3 position, whereas the 3-H analog requires low-yielding C-H activation [1].

Evidence DimensionAccessible substitution sites post-cyclization
Target Compound DataEnables orthogonal SNAr derivatization at C3 (after oxidation)
Comparator Or BaselineEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (3-H) offers 0 direct handles for mild SNAr
Quantified DifferenceUnlocks the C3 position for library generation vs. restricted C3-H
ConditionsOxidation followed by nucleophilic displacement

Essential for medicinal chemistry programs requiring rapid SAR exploration at the 3-position without redesigning the entire synthesis.

C3 Derivatization Routes
Class-level inference
3 pathways vs. 0 (C3-H/CH₃ analogs)
Enables multi-directional library synthesis
Nucleophilic displacement, oxidation, cyclocondensation

Processability: Solubility and Isolation Efficiency

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate exhibits a highly favorable solubility profile for process chemistry. It is completely soluble in DMSO, DMF, CHCl3, and hot ethanol, but insoluble in water and cold methanol [1]. This allows for straightforward precipitation and crystallization (mp 90-100 °C) directly from aqueous or methanolic reaction mixtures, bypassing the need for expensive and time-consuming chromatographic purification.

Evidence DimensionPurification workflow efficiency
Target Compound DataDirectly crystallizable (mp 90-100 °C) via water/methanol precipitation
Comparator Or BaselineHighly polar pyrazole intermediates requiring column chromatography
Quantified DifferenceEliminates chromatography steps in primary isolation
ConditionsStandard laboratory extraction and crystallization

High solubility in aprotic solvents combined with water insolubility simplifies downstream purification, reducing solvent waste and process time.

Anti-inflammatory Rank
Class-level inference
Ranked #1 most active in series
Validates core scaffold for lead optimization
C5-benzoylamino derivative; oral rat edema model

High-Yield Acylation for Anti-Inflammatory Precursors

The 5-amino group of this compound demonstrates high nucleophilicity for intermediate generation. In standardized protocols, reaction with chloroacetyl chloride in chloroform achieves complete conversion to the 5-(2-chloroacetamido) derivative within 2 hours, yielding stable, isolable yellow crystals (mp 150-155 °C) [1]. This rapid and clean conversion outperforms the sluggish acylation often observed in sterically hindered or highly electron-deficient anilines.

Evidence DimensionAcylation reaction time and intermediate stability
Target Compound DataComplete conversion in 2 hours yielding stable crystals (mp 150-155 °C)
Comparator Or BaselineElectron-deficient anilines requiring extended reflux or strong bases
Quantified DifferenceRapid 2-hour reaction time with high-purity crystalline isolation
ConditionsReaction with chloroacetyl chloride in chloroform

Ensures high-throughput, reliable generation of N-substituted libraries for subsequent pharmacological screening.

Application Diversity
Cross-study comparable
Antimicrobial library vs. analytical standard
Supports anti-infective discovery workflows
Schiff base/β-lactam derivatization demonstrated

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Libraries

This compound is the exact required precursor when the target drug design necessitates a pyrazolo[3,4-d]pyrimidin-4-one (lactam) core, rather than an aminopyrimidine. It is heavily utilized in the development of kinase inhibitors and adenosine receptor antagonists where the lactam oxygen is a critical hydrogen-bond acceptor [1].

Late-Stage SAR Diversification via SNAr

Ideal for medicinal chemistry programs that require mapping the binding pocket of target proteins. The 3-methylthio group can be oxidized and displaced by various nucleophiles late in the synthetic sequence, allowing for the rapid generation of diverse 3-substituted analogs without redesigning the entire synthetic route [2].

Development of COX-2 Inhibitors and Analgesics

Direct acylation of the 5-amino group yields potent NSAID-like compounds. The specific combination of the 1-phenyl and 3-methylthio groups provides the necessary lipophilicity and steric bulk to interact selectively with inflammatory enzyme targets, as validated in acetic acid-induced writhing and carrageenan-induced edema models [3].

Application Fit

Application
Selection Property
Validation Focus
Anti-inflammatory lead optimization with GI endpoint monitoring
C3-methylthio scaffold with reported GI endpoint differentiation
Ulcerogenic index benchmarking in rodent models
Diversified heterocyclic library synthesis
Multi-vector derivatization (C3, C5, C4)
Microwave-assisted arylamine displacement; β-lactam/thiadiazole cyclization
Fused pyrazolo[3,4-d]heterocycle synthesis
Direct precursor to privileged kinase inhibitor scaffolds
Cyclocondensation efficiency; herbicidal activity screening
Physicochemical property tuning via C3 oxidation
Controllable methylthio → sulfoxide/sulfone conversion
Solubility and metabolic stability modulation studies

XLogP3

3.2

Wikipedia

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

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